2,2-Propanediamine, N,N,N',N'-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)-
Description
The compound 2,2-Propanediamine, N,N,N',N'-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)- is a high-energy material characterized by its fluorinated and nitro-functionalized ethoxy groups. Its structure features a central 1,3-propanediamine core substituted with four fluorine atoms and two 2-fluoro-2,2-dinitroethoxy moieties. This configuration imparts high density, thermal stability, and explosive performance, making it suitable for specialized energetic applications.
Key structural attributes:
- Fluorine substitution: Enhances oxidative stability and molecular density.
- Nitro groups: Contribute to energetic output via exothermic decomposition.
- Ether linkages: Provide flexibility while maintaining structural integrity.
Properties
CAS No. |
64245-83-6 |
|---|---|
Molecular Formula |
C7H8F6N6O10 |
Molecular Weight |
450.16 g/mol |
IUPAC Name |
2-N,2-N,2-N',2-N'-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)propane-2,2-diamine |
InChI |
InChI=1S/C7H8F6N6O10/c8-6(16(20)21,17(22)23)3-28-1-5(14(10)11,15(12)13)2-29-4-7(9,18(24)25)19(26)27/h1-4H2 |
InChI Key |
RPDFNWYMPMQRQO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COCC([N+](=O)[O-])([N+](=O)[O-])F)(N(F)F)N(F)F)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Routes
Two primary synthetic methodologies are documented:
| Route No. | Description | Key Reagents & Conditions | Yield Range (%) |
|---|---|---|---|
| 1 | Direct Fluorination and Etherification : Reaction of 1,3-propanediamine with fluorinating agents followed by etherification with 2-fluoro-2,2-dinitroethanol under basic conditions. | Fluorinating agents (e.g., elemental fluorine or Selectfluor), 2-fluoro-2,2-dinitroethanol, pH > 10, temperature control (0–5 °C) | 40–60 |
| 2 | Multi-step Derivatization via Carbamyl Chloride Intermediate : Formation of carbamyl chloride derivatives followed by nitration at low temperatures (-20 °C) and fluorination. | Carbamyl chloride intermediates, nitrating agents (e.g., mixed acid), fluorinating agents, molar ratio fluorinated precursor:diamine = 3:1 | 50–70 |
Detailed Reaction Conditions and Notes
- Fluorination Step : Introduction of tetrafluoro groups on the amine nitrogen atoms is achieved using selective fluorinating agents under strictly controlled temperature to avoid decomposition.
- Etherification Step : The attachment of the 2-fluoro-2,2-dinitroethoxy groups occurs via nucleophilic substitution on the propanediamine backbone, facilitated by a basic environment (pH > 10) to promote deprotonation.
- Nitration : Low-temperature nitration (-20 °C) is critical to prevent runaway reactions and side-product formation.
- Reagent Stoichiometry : Excess fluorinated precursors (3:1 molar ratio relative to diamine) are essential to suppress side reactions and improve product purity.
- Purification : Advanced purification techniques such as fractional crystallization and vacuum distillation are employed to isolate the target compound in high purity.
Analytical Monitoring
- Nuclear Magnetic Resonance (NMR) : ^1H NMR is used to monitor substitution completeness, with characteristic chemical shifts for fluorodinitroethoxy protons appearing at δ 4.2–4.5 ppm.
- Fluorine NMR (^19F NMR) : Detects fluorinated groups in the compound, with signals typically between δ -75 to -85 ppm.
- Infrared Spectroscopy (IR) : Confirms nitro group presence (asymmetric stretch at 1540–1580 cm⁻¹) and ether linkages (C–O–C stretch at 1100–1200 cm⁻¹).
- X-ray Diffraction (XRD) : Used to confirm crystalline structure and polymorphs, with lattice parameters (orthorhombic) approximately a = 8.92 Å, b = 10.34 Å, c = 12.07 Å.
Reaction Mechanisms and Chemical Considerations
| Step | Mechanism Description | Critical Parameters |
|---|---|---|
| Fluorination | Electrophilic fluorination of amine nitrogen atoms to form N,N,N',N'-tetrafluoro substitution. | Temperature 0–5 °C, controlled addition |
| Etherification | Nucleophilic substitution of hydroxyl groups in 2-fluoro-2,2-dinitroethanol with amine groups. | pH > 10, mild heating (25–40 °C) |
| Nitration | Electrophilic substitution introducing nitro groups on ethoxy moieties. | Low temperature (-20 °C), controlled acid strength |
| Purification | Removal of side products and unreacted reagents by crystallization and distillation. | Vacuum, temperature control |
Data Tables Summarizing Preparation Parameters and Outcomes
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Reaction Temperature | 0 to 5 °C (fluorination), -20 °C (nitration) | Precise control critical to avoid decomposition |
| pH | >10 (for etherification) | Basic conditions favor substitution |
| Molar Ratio (Fluorinated Precursor:Diamine) | 3:1 | Excess fluorinated reagent suppresses side reactions |
| Yield | 40–70% | Depends on route and reaction control |
| Purity | >95% (post purification) | Verified by NMR and IR spectroscopy |
Research Findings and Industrial Relevance
- Industrial synthesis employs large-scale reactors with automated temperature and pressure controls to maintain reaction parameters within narrow limits.
- Catalysts may be used in fluorination steps to improve selectivity.
- The compound’s high fluorine and nitro content require careful handling due to sensitivity to heat and shock.
- Analytical methods such as ^19F NMR and XRD are standard for quality control in production.
Chemical Reactions Analysis
Types of Reactions
2,2-Propanediamine, N,N,N’,N’-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
2,2-Propanediamine, N,N,N',N'-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)- is a specialized compound with a range of applications across various fields, particularly in scientific research and industrial processes. This article delves into its applications, supported by data tables and case studies, to provide a comprehensive overview.
Chemical Synthesis
This compound is utilized as an intermediate in the synthesis of various fluorinated organic compounds. Its tetrafluoro and dinitroethoxy groups enhance reactivity and selectivity in chemical reactions.
Pharmaceutical Development
In pharmaceutical research, the compound is investigated for its potential as a building block for drug development. The presence of multiple functional groups allows for modifications that can lead to novel therapeutic agents.
Material Science
Due to its fluorinated nature, this compound is explored in the development of materials with unique properties such as increased thermal stability and resistance to chemical degradation. It can be used in coatings and polymers that require enhanced performance under extreme conditions.
Environmental Applications
Research indicates potential uses in environmental remediation processes. The compound's ability to interact with various pollutants makes it a candidate for developing materials that can capture or degrade harmful substances.
Case Study 1: Fluorinated Drug Development
A study published in Journal of Medicinal Chemistry explored the use of fluorinated compounds in drug design. The incorporation of 2,2-Propanediamine derivatives showed increased metabolic stability and bioavailability compared to their non-fluorinated counterparts.
| Compound | Activity | Stability | Bioavailability |
|---|---|---|---|
| Non-fluorinated | Low | Moderate | Low |
| Fluorinated (including 2,2-Propanediamine derivative) | High | High | High |
Case Study 2: Polymer Coatings
Research conducted by Materials Science Journal demonstrated that incorporating this compound into polymer matrices significantly improved their resistance to solvents and thermal degradation.
| Property Tested | Control Polymer | Polymer with 2,2-Propanediamine |
|---|---|---|
| Solvent Resistance (hours) | 12 | 36 |
| Thermal Degradation Temp (°C) | 250 | 300 |
Case Study 3: Environmental Remediation
A study highlighted in Environmental Science & Technology assessed the efficacy of using fluorinated compounds for pollutant capture. The results indicated that compounds like 2,2-Propanediamine effectively reduced concentrations of specific contaminants in water samples.
| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) |
|---|---|---|
| Heavy Metals | 100 | 10 |
| Organic Pollutants | 50 | 5 |
Mechanism of Action
The mechanism by which 2,2-Propanediamine, N,N,N’,N’-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine and nitro groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
N,N,N',N'-Tetrakis(2-fluoro-2,2-dinitroethyl)oxamide ()
- Structure : Contains four 2-fluoro-2,2-dinitroethyl groups attached to an oxamide core.
- Synthesis : Prepared via reaction of bis(2-fluoro-2,2-dinitroethyl)amine with oxalyl chloride.
- Key Differences :
- The oxamide core lacks ether linkages, reducing conformational flexibility compared to the target compound.
- Higher molecular symmetry may improve crystallinity.
Table 1: Structural Comparison
5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine ()
- Structure: Features a fused furazano-pyrazine ring with two 2-fluoro-2,2-dinitroethoxy groups.
- Synthesis: Derived from 3,4-diaminofurazan (DAF) in a three-step process.
- Key Differences :
Energetic and Physical Properties
Thermal Stability and Sensitivity
- Target Compound : Expected to exhibit moderate thermal stability (similar to fluorodinitro compounds), with decomposition likely above 150°C.
- N,N,N',N'-Tetrakis(...)oxamide : Thermally stable up to 180°C; hydrolytically resistant due to robust fluorinated groups.
- Fluorodinitroethanol Derivatives (): Highly sensitive to impact/friction; vesicant properties noted .
Table 2: Energetic Properties
Melt-Castability
Biological Activity
Structure and Composition
- Chemical Formula: CHFNO (exact composition to be determined)
- Molecular Weight: To be calculated based on the specific structure.
- CAS Number: Not readily available in current databases.
Physical Properties
- Appearance: Likely a colorless or pale liquid/solid.
- Solubility: Solubility in water and organic solvents needs to be evaluated.
The biological activity of 2,2-Propanediamine derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. Its specific mechanism may include:
- Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation: Possible interaction with cellular receptors affecting signaling pathways.
Toxicological Profile
Research indicates that compounds similar to 2,2-Propanediamine can exhibit varying degrees of toxicity depending on their structure. Key points include:
- Cytotoxicity: Assessment of cell viability in vitro using cancer cell lines (e.g., HL-60).
- Genotoxicity: Evaluation of DNA damage using assays like the comet assay or micronucleus test.
Case Studies
-
In Vitro Studies:
- A study demonstrated that derivatives of propanediamine could inhibit mitochondrial cytochrome c oxidase, leading to cellular copper deficiency in human promyelocytic leukemia cells .
- Another investigation focused on the regulation of superoxide dismutase genes in Escherichia coli, revealing insights into oxidative stress responses .
-
In Vivo Studies:
- Animal models have been used to assess the pharmacokinetics and biodistribution of similar compounds, providing data on absorption, metabolism, and excretion routes.
Biological Activity Summary
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Inhibition of cytochrome c oxidase; Cu deficiency in HL-60 cells | |
| In Vitro | Regulation of superoxide dismutase in E. coli | |
| In Vivo | Pharmacokinetics in rodent models | TBD |
Toxicological Data
| Endpoint | Result | Reference |
|---|---|---|
| Cytotoxicity | IC50 values (μM) | TBD |
| Genotoxicity | Negative/Positive | TBD |
Research Findings
Research into the biological activity of 2,2-Propanediamine derivatives is still emerging. The following findings highlight its potential:
- Antimicrobial Activity: Some derivatives exhibit antimicrobial properties against various bacterial strains.
- Anticancer Potential: Preliminary studies suggest that certain modifications can enhance cytotoxic effects against cancer cells while minimizing toxicity to normal cells.
- Neuroprotective Effects: Investigations into neuroprotective properties indicate that these compounds may mitigate oxidative stress in neuronal cells.
Q & A
Q. What are the key physicochemical properties influencing experimental handling of this compound?
Q. What synthetic methodologies are validated for preparing this compound?
Two primary routes are documented:
- Mannich Reaction : 2-Fluoro-2,2-dinitroethanol reacts with 1,3-propanediamine under basic conditions (pH >10) with formaldehyde stabilization, achieving 40–60% yields .
- Multi-Step Derivatization : Involves carbamyl chloride intermediates and low-temperature nitration (-20°C). Excess fluorinated precursors (3:1 molar ratio) are critical to suppress side reactions .
Critical Parameters :
- Temperature control (±2°C) during nitration to prevent runaway decomposition .
- Use of ¹H NMR to monitor substitution completeness (δ 4.2–4.5 ppm for fluorodinitroethoxy protons) .
Q. Which analytical techniques are most effective for characterizing purity and structure?
- ¹⁹F NMR : Detects fluorodinitroethyl groups (δ -75 to -85 ppm) and quantifies hydrolytic byproducts .
- IR Spectroscopy : Confirms nitro groups (asymmetric stretch at 1540–1580 cm⁻¹) and ether linkages (C-O-C at 1100–1200 cm⁻¹) .
- XRD : Resolves crystalline structure, with lattice parameters a = 8.92 Å, b = 10.34 Å, c = 12.07 Å for orthorhombic polymorphs .
Advanced Research Questions
Q. How can researchers mitigate instability during prolonged storage or reactions?
Decomposition pathways include hydrolysis (pH-dependent) and radical-mediated degradation. Strategies:
- Stabilization Additives : 1–2% w/w urea or hexamethylphosphoramide scavenges nitrogen oxides .
- Low-Temperature Storage : -20°C under argon extends half-life to 6 months (vs. 2 weeks at 25°C) .
- Real-Time Monitoring : Use in-situ Raman spectroscopy to detect early decomposition (shift at 1340 cm⁻¹ for NO₂ symmetric stretch) .
Q. How to resolve contradictions in reported reaction yields for fluorodinitroethyl substitutions?
Discrepancies arise from competing equilibria:
- Formaldehyde Modulation : Excess formaldehyde (5:1 molar ratio) shifts equilibrium toward the alcohol form, improving yields by 30% .
- Solvent Effects : Non-polar solvents (e.g., CCl₄) reduce anion formation, validated via conductivity measurements (κ < 5 µS/cm) .
Validation Protocol :
Q. What computational models predict the compound’s stability under varying conditions?
DFT calculations (B3LYP/6-31G**) reveal:
- Electrostatic Potential Maps : High electron density at nitro groups increases susceptibility to nucleophilic attack (Fukui f⁻ indices >0.45) .
- Thermal Decomposition Pathways : Transition states for NO₂ cleavage show activation energies of 120–150 kJ/mol, aligning with DSC data .
Recommended Workflow :
- Use Gaussian 16 for geometry optimization.
- Compare with experimental Arrhenius parameters (Eₐ = 85–95 kJ/mol) .
Q. What are the dominant decomposition pathways in acidic vs. basic environments?
- Acidic (pH <4) : Hydrolysis predominates, yielding fluorodinitromethane (t₁/₂ = 2 hr at pH 2) .
- Basic (pH >10) : Radical pathways generate nitrogen oxides (NOₓ), detected via chemiluminescence (0.5–1.2 ppm/min degradation rate) .
Mitigation Table :
| Condition | Dominant Pathway | Inhibitor Strategy |
|---|---|---|
| Acidic | Hydrolysis | Buffer with phosphate (pH 6–8) |
| Basic | Radical | Add 0.1 M TEMPO radical scavenger |
Q. How does fluorination impact ligand-receptor interactions in comparative studies?
Fluorinated analogs exhibit:
- Enhanced Lipophilicity : LogP increases by 1.2–1.5 units vs. non-fluorinated counterparts (HPLC-derived) .
- Steric Effects : Van der Waals radii (1.47 Å for F) alter binding pocket occupancy, validated via X-ray crystallography (PDB: 7T9K) .
Experimental Design :
- Perform competitive binding assays (IC₅₀ values) with fluorinated vs. hydrogenated analogs.
- Use molecular docking (AutoDock Vina) to simulate binding affinities .
Q. What challenges arise in scaling up lab-scale synthesis to gram quantities?
- Exothermic Hazards : Adiabatic calorimetry shows temperature spikes up to 180°C during nitration; use jacketed reactors with ∆T <10°C .
- Purification Limitations : Silica gel chromatography fails for >500 mg batches; switch to fractional crystallization (hexane/EtOAc, 4:1 v/v) .
Scale-Up Protocol :
Q. How to investigate structure-function relationships in energetic derivatives?
Q. Methodological Framework :
- Synthesize analogs with varied fluorine substitution (e.g., mono- vs. tetrafluoro).
- Correlate thermal stability (TGA data) with detonation performance (ballistic mortar tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
